5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride
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Overview
Description
5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride are currently unknown
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes require further investigation.
Biochemical Pathways
Imidazopyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with multiple biochemical pathways. The downstream effects of these interactions are subject to ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment. Specific details on how these factors influence the action of this compound are currently lacking .
Preparation Methods
The synthesis of 5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of 2-aminopyridine with appropriate aldehydes or ketones under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method uses oxidizing agents to couple two different molecules, forming the imidazo[1,2-a]pyridine core.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride undergoes various types of chemical reactions:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts . Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride can be compared with other imidazo[1,2-a]pyridine derivatives:
2-Phenylimidazo[1,2-a]pyridine: Similar in structure but lacks the methyl and phenethyl groups, leading to different chemical and biological properties.
2-(4-Methylsulfonyl)phenylimidazo[1,2-a]pyridin-3-amine: This compound has a sulfonyl group, which imparts different pharmacological activities, particularly as a selective COX-2 inhibitor.
N-Pyridinyl-2-(6-chloropyridin-3-yl)imidazo[1,2-a]pyridine: This derivative has a chloropyridinyl group, enhancing its cytotoxic activity against certain cancer cell lines.
Properties
IUPAC Name |
5-methyl-2-(2-phenylethyl)imidazo[1,2-a]pyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-12-6-5-9-15-18-14(16(17)19(12)15)11-10-13-7-3-2-4-8-13;/h2-9H,10-11,17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTABBIEENQZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)N)CCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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